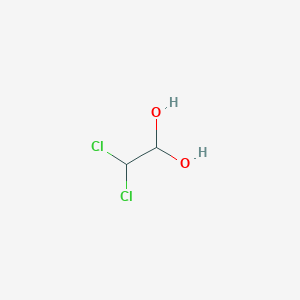

2,2-Dichloro-1,1-ethanediol

Description

Properties

IUPAC Name |

2,2-dichloroethane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2/c3-1(4)2(5)6/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUBIFVWPACNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936422 | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16086-14-9 | |

| Record name | 2,2-Dichloro-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16086-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016086149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-1,1-ethanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction to 2,2-Dichloro-1,1-ethanediol (Chloral Hydrate)

An in-depth technical guide on the synthesis of 2,2-dichloro-1,1-ethanediol, commonly known as chloral (B1216628) hydrate (B1144303), is provided below. This guide addresses the established industrial synthesis pathways and explores the theoretical considerations of utilizing ethylene (B1197577) glycol as a starting material.

This compound, more widely recognized as chloral hydrate, is a geminal diol with the chemical formula C₂H₃Cl₂O₂. It exists as a stable, crystalline solid and is notable for being one of the earliest hypnotic and sedative drugs developed. In modern organic synthesis, it serves as a valuable precursor for the production of various chemical compounds, including the insecticide DDT (dichloro-diphenyl-trichloroethane), although the use of DDT is now heavily restricted globally.

While the inquiry specifies ethylene glycol as a starting material, the conventional and industrially practiced synthesis of chloral hydrate does not originate from this diol. The established routes involve the chlorination of ethanol (B145695) or acetaldehyde (B116499). This guide will detail these primary synthesis methods and then provide a theoretical analysis of a potential, though non-standard, pathway from ethylene glycol.

Established Synthesis of this compound

The industrial production of chloral hydrate is a two-step process: the synthesis of anhydrous chloral (trichloroacetaldehyde) followed by its hydration.

Part 1: Synthesis of Anhydrous Chloral

The primary method for synthesizing anhydrous chloral is the exhaustive chlorination of ethanol or acetaldehyde.

1. Chlorination of Ethanol:

This process involves the reaction of ethanol with chlorine gas. The reaction is complex and proceeds through several intermediate steps, including the formation of acetaldehyde and its subsequent chlorination. The overall reaction can be summarized as:

C₂H₅OH + 4Cl₂ → CCl₃CHO + 5HCl

The reaction is typically carried out in an aqueous acidic medium.

2. Chlorination of Acetaldehyde:

Alternatively, acetaldehyde can be directly chlorinated to produce chloral. This method can offer better control and yield under specific conditions.

CH₃CHO + 3Cl₂ → CCl₃CHO + 3HCl

Part 2: Hydration of Anhydrous Chloral

Anhydrous chloral is a reactive aldehyde. It readily reacts with water in an exothermic reaction to form the stable geminal diol, this compound (chloral hydrate).

CCl₃CHO + H₂O → CCl₃CH(OH)₂

The stability of chloral hydrate is attributed to the strong electron-withdrawing effect of the trichloromethyl group, which favors the hydrated form.

Experimental Protocols

Protocol 1: Synthesis of Chloral from Ethanol

-

Materials: Ethanol, Chlorine gas, Hydrochloric acid, Water.

-

Procedure:

-

A solution of ethanol in aqueous hydrochloric acid is prepared in a reaction vessel equipped for gas dispersion and temperature control.

-

Chlorine gas is bubbled through the solution. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

The reaction mixture is continuously monitored for the consumption of chlorine and the formation of chloral.

-

Upon completion, the crude chloral is separated from the aqueous layer.

-

The crude product is then purified by distillation.

-

Protocol 2: Hydration of Chloral

-

Materials: Anhydrous chloral, Water.

-

Procedure:

-

Anhydrous chloral is slowly added to a stoichiometric amount of water with stirring.

-

The reaction is exothermic, and cooling may be required to control the temperature.

-

The resulting solution is cooled to allow for the crystallization of chloral hydrate.

-

The crystalline product is collected by filtration and dried.

-

Data Presentation

| Parameter | Chlorination of Ethanol | Chlorination of Acetaldehyde | Hydration of Chloral |

| Reactants | Ethanol, Chlorine, HCl (catalyst) | Acetaldehyde, Chlorine | Anhydrous Chloral, Water |

| Product | Anhydrous Chloral | Anhydrous Chloral | Chloral Hydrate |

| Typical Yield | 70-80% | Generally higher than from ethanol | >95% |

| Reaction Conditions | Aqueous acidic medium, controlled temperature (e.g., 60°C) | Varies; can be done in liquid or gas phase, with catalyst | Stoichiometric water, cooling |

| Key Byproducts | Ethyl chloride, Dichloroacetaldehyde | Chlorinated methanes, Phosgene (under certain conditions) | None |

Visualizations

Established Synthesis Pathway

Caption: Established synthesis route for this compound.

Theoretical Pathway from Ethylene Glycol

A direct, one-step synthesis of this compound from ethylene glycol is not chemically feasible or documented. A hypothetical multi-step pathway would be required, which presents significant chemical challenges.

-

Oxidation: The first step would necessitate the oxidation of ethylene glycol to an appropriate intermediate.

-

Oxidation to Glyoxal (B1671930): Mild oxidation could yield glyoxal (CHOCHO). However, controlling this oxidation to prevent further reaction to glyoxylic acid or oxalic acid is difficult.

-

Oxidation to Glycolaldehyde (B1209225): Selective oxidation of only one alcohol group to form glycolaldehyde (HOCH₂CHO) is also challenging.

-

-

Chlorination: The resulting intermediate would then need to be chlorinated.

-

Chlorination of Glyoxal: The chlorination of glyoxal would be complex and unlikely to selectively produce chloral. The reaction could lead to a mixture of chlorinated products or cleavage of the carbon-carbon bond.

-

Challenges and Unfeasibility

-

Lack of Selectivity: Ethylene glycol has two primary alcohol groups, making selective reactions difficult.

-

Over-oxidation: The C-C bond in ethylene glycol and its oxidation products is susceptible to cleavage under harsh oxidative or chlorinating conditions.

-

Undesirable Side Reactions: The presence of multiple functional groups would lead to a wide array of side products, resulting in a low yield of the desired product and a complex purification process.

Due to these significant hurdles, ethylene glycol is not considered a practical or economical starting material for the synthesis of this compound.

Conceptual Workflow from Ethylene Glycol

Caption: Theoretical and challenging pathway from ethylene glycol.

Conclusion

The synthesis of this compound (chloral hydrate) is a well-established industrial process that primarily utilizes ethanol or acetaldehyde as precursors. The process involves an initial chlorination step to form anhydrous chloral, followed by a straightforward hydration to yield the final product. In contrast, the synthesis from ethylene glycol is not a documented or practical route due to significant challenges in controlling the required oxidation and chlorination steps, which would likely lead to a complex mixture of products and very low yields. For researchers and professionals in drug development and chemical synthesis, the established pathways from ethanol or acetaldehyde remain the definitive and most efficient methods for producing this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dichloro-1,1-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1-ethanediol, also known as dichloroacetaldehyde (B1201461) hydrate (B1144303), is a geminal diol with the chemical formula C₂H₄Cl₂O₂. It is the hydrated form of dichloroacetaldehyde.[1] This compound and its derivatives are of interest in various scientific fields, including as intermediates in organic synthesis and as metabolites of certain industrial chemicals and pesticides.[2][3] Understanding its physicochemical properties is crucial for its application, handling, and for studying its biological and environmental fate. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. It is important to note that this compound exists in equilibrium with its anhydrous form, dichloroacetaldehyde, in aqueous solutions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₂O₂ | [1] |

| Molecular Weight | 130.95 g/mol | [4] |

| Appearance | Colorless solid (as hydrate) | [5] |

| Melting Point | 57 °C (decomposes) | [5] |

| Boiling Point | 98 °C (decomposes) | [5][6] |

| Density | 1.9081 g/cm³ | [5] |

Table 2: Solubility and Acidity

| Property | Value | Notes and Inferences |

| Solubility in Water | Very soluble | The structurally similar chloral (B1216628) hydrate has a solubility of 660 g/100 mL.[7] |

| pKa | Estimated to be around 10 | This is based on the pKa of chloral hydrate (2,2,2-trichloro-1,1-ethanediol), which is approximately 10. The electron-withdrawing chlorine atoms increase the acidity of the hydroxyl groups compared to unsubstituted ethanediol.[7] |

| LogP | 0.99 | This value is for the closely related chloral hydrate.[5] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) until equilibrium is reached. This may take 24-48 hours.

-

After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid.

-

The mixture is then centrifuged to further separate the solid from the saturated solution.

-

A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in g/L or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the dissociation constant of an acid or base.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

Procedure:

-

A known amount of this compound is dissolved in a known volume of deionized water.

-

The solution is stirred continuously, and the initial pH is recorded.

-

The standardized base solution is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

Metabolic Pathway

This compound is known to be a metabolite of certain chlorinated compounds and is further metabolized in biological systems, primarily by cytochrome P450 enzymes.[4] The primary metabolic transformation involves the oxidation of the aldehyde group (in its equilibrated form, dichloroacetaldehyde) to a carboxylic acid.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. The provided experimental protocols offer a starting point for researchers to determine these properties with high accuracy. The metabolic pathway and characterization workflow diagrams serve as visual aids to understand the compound's biological context and the process of its scientific investigation. As a reactive geminal diol, further studies into its stability under various conditions are warranted to fully comprehend its behavior in both laboratory and biological settings.

References

- 1. CAS 16086-14-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. Dichloroacetaldehyde | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 6. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloral Hydrate|lookchem [lookchem.com]

Spectroscopic Characterization of 2,2-Dichloro-1,1-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-dichloro-1,1-ethanediol, also known as chloral (B1216628) hydrate. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Introduction

This compound (Chloral Hydrate, CAS No: 302-17-0) is a geminal diol, existing as a stable crystalline solid. Its structural elucidation and purity assessment are critically dependent on modern spectroscopic techniques. This guide serves as a centralized resource for the spectral properties of this molecule.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | Singlet | 1H | CH |

| ~6.5 | Broad Singlet | 2H | OH |

Note: The chemical shifts of the hydroxyl protons are variable and can be concentration and solvent-dependent. Exchange with D₂O will cause the OH peak to disappear.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~90.7 | C1 (CH(OH)₂) |

| ~101.5 | C2 (CCl₂) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~2900 | Weak | C-H Stretch |

| ~1420 | Medium | O-H Bend |

| ~1100 | Strong | C-O Stretch |

| 800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 111/113/115 | ~30 | [CHCl₂]⁺ |

| 82/84 | ~100 | [M - H₂O - Cl]⁺ |

| 47 | ~40 | [CHO]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate parameters, including sweep width, acquisition time, and relaxation delay.

-

Typically, a small number of scans (e.g., 8-16) is sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically process the interferogram to produce the final spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

-

This compound sample

-

Mass Spectrometer with an Electron Ionization source (often coupled with a Gas Chromatograph, GC-MS)

-

Volatile solvent (e.g., methanol, dichloromethane)

Procedure:

-

Sample Introduction:

-

If using a direct insertion probe, a small amount of the solid sample is placed on the probe tip.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be vaporized and separated before entering the mass spectrometer.

-

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The mass spectrum is generated as a plot of relative ion intensity versus m/z.

Visualization of Methodologies

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

The Hydration of Dichloroacetaldehyde: A Mechanistic and Quantitative Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydration of dichloroacetaldehyde (B1201461) to its corresponding geminal diol, 2,2-dichloro-1,1-ethanediol, is a fundamental reaction in organic chemistry with significant implications in various scientific fields, including drug metabolism and environmental science. This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of this reaction. Due to a lack of direct experimental data for dichloroacetaldehyde in the public domain, this guide draws upon comparative data from analogous chlorinated aldehydes and theoretical principles to provide a thorough understanding of the process.

Introduction: The Stability of Dichloroacetaldehyde Hydrate (B1144303)

In aqueous solutions, dichloroacetaldehyde exists in a reversible equilibrium with its hydrated form, this compound.[1] This process is a nucleophilic addition of water to the carbonyl carbon.[2][3] The position of this equilibrium is significantly influenced by the electronic effects of the substituents on the aldehyde. The two electron-withdrawing chlorine atoms on the α-carbon of dichloroacetaldehyde increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2] This inductive effect stabilizes the resulting gem-diol, shifting the equilibrium significantly towards the hydrated form compared to acetaldehyde.

Reaction Mechanism

The hydration of dichloroacetaldehyde can proceed through both acid- and base-catalyzed pathways. In neutral water, the reaction is typically slow.

Base-Catalyzed Hydration

Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a water molecule to yield the gem-diol.

Acid-Catalyzed Hydration

In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the intermediate by another water molecule yields the gem-diol.

Quantitative Data

| Aldehyde | Structure | Hydration Equilibrium Constant (Khyd) |

| Acetaldehyde | CH3CHO | ~1 |

| Chloroacetaldehyde | CH2ClCHO | ~37 |

| Dichloroacetaldehyde | CHCl2CHO | Estimated to be > 37 |

| Trichloroacetaldehyde (Chloral) | CCl3CHO | ~2 x 104 |

Note: The Khyd value for dichloroacetaldehyde is an estimation based on the trend observed in the series. The other values are approximate and sourced from various studies for comparative purposes.

Thermodynamic and kinetic parameters for the hydration of dichloroacetaldehyde have not been experimentally determined. However, computational chemistry provides a powerful tool for estimating these values. Such studies can calculate the Gibbs free energy of hydration (ΔGhyd), which is related to the equilibrium constant by the equation ΔGhyd = -RTln(Khyd). Furthermore, computational models can elucidate the reaction pathway, providing insights into the activation energies for the hydration and dehydration steps.

Experimental Protocols

The study of dichloroacetaldehyde hydration would employ standard techniques used for analogous compounds. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for quantitatively analyzing the equilibrium between an aldehyde and its hydrate in solution.

Protocol for Quantitative 1H NMR Analysis:

-

Sample Preparation:

-

Prepare a solution of dichloroacetaldehyde of known concentration (e.g., 50-100 mM) in a deuterated solvent (e.g., D2O).

-

Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., trimethylsilyl (B98337) propionate (B1217596) - TSP).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.

-

Use a pulse sequence with good water suppression if needed.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transformation, phase correction, and baseline correction).

-

Identify the characteristic signals for dichloroacetaldehyde and its hydrate, this compound. The aldehydic proton of dichloroacetaldehyde is expected to appear as a singlet at a distinct chemical shift from the methine proton of the hydrate.

-

Integrate the area of the signals corresponding to the aldehyde, the hydrate, and the internal standard.

-

Calculate the concentrations of the aldehyde and hydrate forms relative to the known concentration of the internal standard.

-

The hydration equilibrium constant (Khyd) can then be calculated using the formula: Khyd = [this compound] / [dichloroacetaldehyde]

-

Gas Chromatography (GC)

GC is suitable for determining the total concentration of dichloroacetaldehyde (both free and hydrated forms) in a sample.

Protocol for GC Analysis:

-

Sample Preparation:

-

Samples containing dichloroacetaldehyde are typically derivatized to a more stable and volatile compound before GC analysis. However, for total concentration, direct injection can be used.

-

Prepare calibration standards of dichloroacetaldehyde in a suitable solvent.

-

-

GC Conditions:

-

Use a gas chromatograph equipped with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

-

Select a column appropriate for the separation of chlorinated aldehydes.

-

Optimize the temperature program for the injector, column, and detector. It is important to note that the high temperatures in the GC inlet will cause the hydrate to dehydrate back to the aldehyde form.[4] Therefore, a single peak corresponding to dichloroacetaldehyde will be observed.

-

-

Analysis:

-

Inject the prepared samples and standards.

-

Quantify the total dichloroacetaldehyde concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the kinetics of the hydration and dehydration reactions, particularly with stopped-flow techniques for rapid reactions.

Protocol for Kinetic Analysis using Stopped-Flow UV-Vis:

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer capable of rapid mixing and data acquisition.

-

-

Experimental Setup:

-

One syringe contains a solution of dichloroacetaldehyde in a non-aqueous solvent or at a pH where the hydration is slow.

-

The other syringe contains the aqueous buffer at the desired pH and temperature.

-

The reaction is initiated by rapidly mixing the contents of the two syringes.

-

-

Data Acquisition:

-

Monitor the change in absorbance at a wavelength where the aldehyde and hydrate have different molar absorptivities. The n → π* transition of the carbonyl group of the aldehyde, typically in the UV region, is a suitable wavelength to monitor as it disappears upon hydration.

-

Record the absorbance as a function of time.

-

-

Data Analysis:

-

The kinetic data can be fitted to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constants for the hydration and dehydration reactions under the specific conditions of pH and temperature.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Acid- and base-catalyzed hydration mechanisms of dichloroacetaldehyde.

Caption: Experimental workflow for quantitative NMR analysis of dichloroacetaldehyde hydration.

Caption: Logical relationship of substituent effects on the hydration equilibrium.

Conclusion

The hydration of dichloroacetaldehyde is a rapid and reversible reaction that strongly favors the formation of the gem-diol hydrate, this compound. This is a direct consequence of the powerful electron-withdrawing inductive effect of the two chlorine atoms. While direct experimental data on the thermodynamics and kinetics of this specific reaction are sparse, a robust understanding can be built upon the established principles of physical organic chemistry and by drawing comparisons with analogous chlorinated aldehydes. The experimental protocols detailed in this guide provide a clear framework for researchers to undertake quantitative studies to fill the existing data gaps for this important compound. Future work combining these experimental approaches with computational modeling will be invaluable for precisely elucidating the complete mechanistic and energetic landscape of dichloroacetaldehyde hydration.

References

stability and degradation of 2,2-Dichloro-1,1-ethanediol

An In-depth Technical Guide on the Stability and Degradation of 2,2-Dichloro-1,1-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as chloral (B1216628) hydrate (B1144303), is a geminal diol that has been historically used as a sedative and hypnotic. In contemporary pharmaceutical science, understanding its stability and degradation profile is critical for formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This technical guide provides a comprehensive overview of the stability and degradation of this compound, with a focus on its degradation pathways, kinetics, and the analytical methodologies employed for its study.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most significant. The stability of the molecule is highly dependent on the pH and temperature of its environment.

Hydrolysis

The primary degradation route for this compound in aqueous solutions is hydrolysis, which leads to the formation of chloroform (B151607) and formic acid.[1] This reaction is particularly prominent under alkaline conditions.[1][2] The degradation pathway is illustrated in the diagram below.

In acidic or neutral aqueous solutions, this compound can also undergo an oxidation-reduction process, resulting in the formation of dichloroacetaldehyde, trichloroacetic acid, and hydrochloric acid.[3] Exposure to light and heat can accelerate this degradation process.[3]

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of this compound. Photostability testing is a critical component of stability studies to ensure that the drug substance and product are not unacceptably affected by light exposure.[4]

Thermal Degradation

Elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation studies are essential to determine the intrinsic stability of the molecule and to establish appropriate storage conditions.

Quantitative Data on Degradation

The rate of degradation of this compound is significantly influenced by pH and temperature. The following tables summarize the quantitative data on its hydrolysis.

| pH | Temperature (°C) | Hydrolysis Rate Constant (k, h⁻¹) | Half-life (t½, days) |

| 7 | 20 | Not specified | ~7 |

| 9 | 60 | Not specified | 16 minutes (breakdown) |

| 7 to 12 | 20 to 60 | Spans five orders of magnitude | Not specified |

Table 1: Influence of pH and Temperature on the Hydrolysis of this compound.[5]

| Initial Concentration | pH | Temperature (°C) | Hydrolysis Rate |

| 20 µg/L | 7 | 20 | Relatively stable |

| 10 mg/L to 20 µg/L | 7-12 | 20-60 | Greatly facilitated |

Table 2: Effect of Initial Concentration on the Hydrolysis Rate of this compound.[5]

Experimental Protocols

Forced degradation studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods. The following are detailed methodologies for key experiments.

Forced Degradation Studies (as per ICH Guidelines)

Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

4.1.1. Acid Hydrolysis

-

Preparation: Prepare a solution of this compound in 0.1 M hydrochloric acid.[7]

-

Incubation: Reflux the solution at 60°C for 30 minutes.

-

Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

4.1.2. Base Hydrolysis

-

Preparation: Prepare a solution of this compound in 0.1 M sodium hydroxide.[7]

-

Incubation: Reflux the solution at 60°C for 30 minutes.

-

Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

4.1.3. Oxidative Degradation

-

Preparation: Prepare a solution of this compound in 3% hydrogen peroxide.[8]

-

Incubation: Store the solution at room temperature for a specified period, monitoring for degradation.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

4.1.4. Thermal Degradation

-

Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.

-

Incubation: Expose the sample to a temperature of 70°C for a specified duration.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

4.1.5. Photolytic Degradation (as per ICH Q1B)

-

Preparation: Expose the drug substance or product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

-

Control: A dark control sample should be stored under the same conditions to separate the effects of light from thermal effects.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

4.2.1. Chromatographic Conditions (Example)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.05 M sulfuric acid) and an organic solvent (e.g., acetonitrile).[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

Temperature: Ambient or controlled column temperature.

4.2.2. Sample Preparation

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable diluent (e.g., the mobile phase).

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a forced degradation study of this compound.

Conclusion

A thorough understanding of the stability and degradation of this compound is paramount for the development of safe and effective pharmaceutical products. This guide has provided an in-depth overview of its degradation pathways, quantitative degradation data, and detailed experimental protocols for its analysis. By applying this knowledge, researchers and drug development professionals can ensure the quality and stability of formulations containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Stability evaluation of 7% chloral hydrate syrup contained in mono and multi-dose bottles under room and refrigeration conditions | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

- 4. ema.europa.eu [ema.europa.eu]

- 5. PlumX [plu.mx]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biomedres.us [biomedres.us]

- 9. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]

An In-depth Technical Guide to 2,2-Dichloro-1,1-ethanediol (CAS Number 16086-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1-ethanediol, also widely known as dichloroacetaldehyde (B1201461) hydrate (B1144303), is a geminal diol with the chemical formula C₂H₄Cl₂O₂.[1][2] It is the hydrate of dichloroacetaldehyde and is notable for its stability compared to the hydrates of many other simple aldehydes. This stability is attributed to the electron-withdrawing effect of the two chlorine atoms on the adjacent carbon, which favors the hydrated form.[3] This compound serves as a versatile intermediate in organic synthesis and is a subject of interest in toxicological and pharmaceutical research.[1][3] It is a metabolite of certain insecticides and has been studied for its biological activities, including potential mutagenicity.[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analysis protocols, biological activity, and its applications in drug development.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. It is important to note that due to the limited availability of experimentally verified data for this specific compound, some values are predicted, and in some cases, data for closely related structural analogs are provided for reference and are clearly indicated.

Identification and Structure

| Property | Value | Reference |

| CAS Number | 16086-14-9 | [1] |

| Molecular Formula | C₂H₄Cl₂O₂ | [1] |

| Molecular Weight | 130.95 g/mol | [3] |

| IUPAC Name | 2,2-dichloroethane-1,1-diol | [2] |

| Synonyms | Dichloroacetaldehyde hydrate, Chloroaldehyde Hydrate | [1][2] |

| SMILES | OC(O)C(Cl)Cl | [2] |

| InChI Key | RUUBIFVWPACNLY-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 56 °C | [1] |

| Boiling Point | 121 °C (Predicted) | [1] |

| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.97 ± 0.41 (Predicted) | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Storage Condition | 2-8°C | [1] |

Spectroscopic Data

Table 2.3.1: Representative ¹H and ¹³C NMR Data (Analog: 1,1-dichloroethane)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~5.87 | Quartet (q) | -CH(Cl)₂ | [5] |

| ¹H | ~2.07 | Doublet (d) | -CH₃ | [5] |

| ¹³C | ~69.4 | Singlet | -C(Cl)₂ | [6] |

| ¹³C | ~31.6 | Singlet | -CH₃ | [6] |

| Note: The actual spectrum of this compound would show signals for the hydroxyl protons and the methine proton of the C(OH)₂ group, which would differ significantly from the methyl group signals of 1,1-dichloroethane (B41102). |

Table 2.3.2: Representative IR Spectroscopy Data (Analog: 1,1-dichloroethane)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2975 - 2845 | C-H stretching vibrations | [7] |

| 1470 - 1340 | C-H bending vibrations | [7] |

| 800 - 580 | C-Cl stretching vibrations | [7] |

| Note: For this compound, a broad absorption band characteristic of O-H stretching would be expected around 3200-3400 cm⁻¹.[3] |

Table 2.3.3: Representative Mass Spectrometry Data (Analog: 1,1-dichloroethane)

| m/z Ratio | Proposed Fragment Ion | Notes | Reference |

| 98, 100, 102 | [CH₃CHCl₂]⁺• | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) | [8] |

| 63, 65 | [CH₃CHCl]⁺ | Loss of a chlorine radical (base peak) | [8] |

| 83, 85, 87 | [CHCl₂]⁺ | Loss of a methyl radical | [8] |

| Note: The fragmentation pattern of this compound would likely involve the loss of water and subsequent fragmentation of the dichloroacetaldehyde core. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures reported for similar compounds.

Synthesis

A common and straightforward laboratory-scale synthesis of this compound is the hydration of dichloroacetaldehyde.

Protocol 3.1.1: Synthesis via Hydration of Dichloroacetaldehyde

Materials:

-

Dichloroacetaldehyde (handle with extreme care in a fume hood; toxic and corrosive)

-

Deionized water

Procedure:

-

In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath to control the reaction temperature.

-

Carefully add a known molar amount of dichloroacetaldehyde to the flask.

-

Slowly add an equimolar amount of deionized water to the stirred dichloroacetaldehyde.

-

The reaction is exothermic; maintain the temperature below 30°C.

-

Continue stirring the mixture for 30 minutes after the addition is complete.

-

The product, this compound, is formed in high yield and can often be used directly in an aqueous solution.

Purification:

-

If isolation of the solid is required, the crude product can be purified by recrystallization. A suitable solvent system would need to be determined empirically, but a mixture of a polar solvent (in which it is soluble) and a non-polar solvent (in which it is less soluble) is a common starting point.

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, though dehydration to dichloroacetaldehyde may occur in the injector port.

Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD).

-

Capillary column suitable for polar and halogenated compounds (e.g., HP-5ms).

GC Conditions (starting point):

-

Injector Temperature: 200°C

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 150°C, hold for 5 minutes.

-

-

Injection Mode: Split (e.g., 75:1 ratio).

-

Injection Volume: 0.2 µL.

MSD Conditions:

-

Interface Temperature: 250°C

-

Source Temperature: 150°C

-

Scan Range: m/z 50 to 450.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

-

Create a series of dilutions to establish a calibration curve.

-

An internal standard can be used for quantification.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, significant insights can be drawn from its metabolites and related chlorinated ethanes. The primary mechanism of toxicity and biological activity is believed to involve its metabolic activation.

Metabolic Activation

This compound can be metabolized by cytochrome P450 enzymes, particularly CYP2E1, which is also involved in the metabolism of other halogenated hydrocarbons.[9][10][11] This metabolic process can lead to the formation of reactive intermediates that can interact with cellular macromolecules. The compound can also be conjugated with glutathione (B108866) (GSH), a process that can either be a detoxification pathway or lead to the formation of other reactive species.[12]

Caption: Metabolic activation of this compound.

Induction of Apoptosis

A key metabolite, dichloroacetic acid (DCA), has been shown to induce apoptosis in cancer cells.[13][14] DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This shifts the cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[13] This metabolic switch can lead to a decrease in the mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and ultimately, the activation of the caspase cascade, leading to programmed cell death.

Caption: Proposed apoptotic pathway induced by the metabolite DCA.

Applications in Drug Development

This compound serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer agents. The dichloroacetyl group is a key pharmacophore in some experimental drugs.

Precursor for Dichloroacetamide Synthesis

Dichloroacetamides have been investigated as potential anticancer agents.[9] this compound can be a starting material for the synthesis of dichloroacetyl chloride, a key reagent in the amidation reaction to form dichloroacetamides.

Caption: Workflow for the synthesis of dichloroacetamide drug candidates.

Conclusion

This compound (CAS 16086-14-9) is a valuable chemical intermediate with significant applications in organic synthesis and potential relevance in drug discovery and toxicology. While there is a need for more comprehensive, publicly available experimental data on its spectroscopic properties and specific biological interactions, the information gathered from its metabolites and structural analogs provides a strong foundation for its use in research. The protocols and pathways detailed in this guide offer a starting point for scientists working with this compound, enabling its effective use in the laboratory and furthering our understanding of its chemical and biological properties. As with all halogenated compounds, appropriate safety precautions should be followed during handling and disposal.

References

- 1. chembk.com [chembk.com]

- 2. CAS 16086-14-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1,2-Dichloroethane (107-06-2) 13C NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cytochrome P-450-dependent metabolism of 1,1,2,2-tetrachloroethane to dichloroacetic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0062193) [hmdb.ca]

- 13. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,2-Dichloro-1,1-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1-ethanediol, also known as chloral (B1216628) hydrate (B1144303) in its solid form, is a geminal diol that serves as a precursor to various organic compounds and has seen historical use as a sedative and hypnotic agent.[1] Due to its reactivity and metabolic fate, a thorough understanding of its toxicological profile is essential for safe handling, environmental assessment, and potential therapeutic development. This technical guide provides an in-depth overview of the toxicological properties of this compound, focusing on its metabolism, mechanism of action, and the toxic effects of its key metabolites, trichloroethanol and dichloroacetic acid.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₄Cl₂O₂ | [2] |

| Molecular Weight | 130.96 g/mol | [3] |

| CAS Number | 16086-14-9 | [2] |

| Synonyms | Dichloroacetaldehyde hydrate, Chloral hydrate (solid form) | [2] |

| Appearance | Colorless solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [4] |

Toxicokinetics and Metabolism

Following administration, this compound (as chloral hydrate) is rapidly absorbed and undergoes extensive metabolism, primarily in the liver and red blood cells.[1] The primary metabolic pathway involves reduction to trichloroethanol (TCE), the main active metabolite, by alcohol dehydrogenase. A smaller fraction is oxidized to trichloroacetic acid (TCA). Trichloroethanol is further conjugated with glucuronic acid and excreted in the urine.[1][5]

Another significant metabolic fate of this compound is its oxidation to dichloroacetic acid (DCA).[6] The metabolism is believed to involve cytochrome P450 enzymes, particularly CYP2E1.[6]

Mechanism of Toxicity

The primary mechanism of action of this compound is attributed to its active metabolite, trichloroethanol, which is a potent central nervous system (CNS) depressant.[7] Trichloroethanol enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[7] This potentiation of GABAergic neurotransmission leads to the sedative, hypnotic, and anesthetic effects observed with chloral hydrate.

Cardiac toxicity, particularly arrhythmias, is thought to result from the sensitization of the myocardium to circulating catecholamines by the parent compound or its metabolites.[5]

Toxicological Effects

The toxicological effects of this compound are multifaceted, impacting various organ systems. These effects are largely attributable to its metabolites, trichloroethanol and dichloroacetic acid.

Acute Toxicity

Acute overdose of chloral hydrate can lead to rapid onset of severe toxicity, typically within 30 minutes.[8]

| Effect | Description | Reference |

| Central Nervous System | Drowsiness, ataxia, progressing to coma and respiratory depression. | [5][8] |

| Cardiovascular | Hypotension, and various cardiac dysrhythmias including ventricular tachycardia and fibrillation. | [5] |

| Gastrointestinal | Corrosive injury to mucosal surfaces, potentially leading to necrosis and perforation. | [5][8] |

| Other | Hypothermia. | [8] |

Chronic Toxicity and Carcinogenicity

Chronic exposure to dichloroacetic acid (DCA), a metabolite, has been associated with hepatotoxicity and potential carcinogenicity.

| Effect | Description | Reference |

| Hepatotoxicity | Increased incidence and severity of hepatocyte cytoplasmic vacuolization in animal studies. | [9][10] |

| Carcinogenicity | Shown to cause liver tumors in rats and mice.[9] Modest increases in pulmonary adenomas were observed in mice exposed to DCA.[10] | |

| Neurotoxicity | May cause numbness, "pins and needles," and weakness in the hands and feet. | [11] |

| Nephrotoxicity | Increased incidence of nephropathy observed in male mice at high doses. | [9] |

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| Chloral Hydrate Severe Toxicity Dose | Human | Oral | >100 mg/kg | [8] |

| Chloral Hydrate Lethal Dose (Acute Overdose) | Human | Oral | >10 g | [8] |

| Dichloroacetic Acid LD₅₀ | Rat | Oral | 2820 - 4480 mg/kg | |

| Dichloroacetic Acid LD₅₀ | Mouse | Oral | 5520 mg/kg |

Genotoxicity

Chloral hydrate has demonstrated mutagenic activity in various in vitro and in vivo assays. It has been shown to induce mutations in S. typhimurium strain TA100 and cause chromosomal damage.[12] Dichloroacetic acid was also mutagenic in Salmonella typhimurium strains TA100 and TA1535 without metabolic activation.[9]

Experimental Protocols

Detailed experimental protocols for assessing the toxicology of this compound and its metabolites are crucial for reproducible research. Below are generalized workflows for key toxicological assessments.

In Vitro Assessment of Metabolic Stability

This protocol outlines a general procedure to determine the metabolic stability of a compound using liver microsomes.

References

- 1. Chloral hydrate: toxicities and applications_Chemicalbook [chemicalbook.com]

- 2. CAS 16086-14-9: this compound | CymitQuimica [cymitquimica.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. litfl.com [litfl.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. first10em.com [first10em.com]

- 8. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]

- 9. NTP report on the toxicology studies of dichloroacetic acid (CAS No. 79-43-6) in genetically modified (FVB Tg.AC hemizygous) mice (dermal and drinking water studies) and carcinogenicity studies of dichloroacetic acid in genetically modified [B6.129-Trp53(tm1Brd) (N5) haploinsufficient] mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. nj.gov [nj.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 2,2-Dichloro-1,1-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloro-1,1-ethanediol, also known as dichloroacetaldehyde (B1201461) hydrate (B1144303), is a geminal diol of significant interest due to its role as a metabolite of various chlorinated compounds and its potential biological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties, reactivity, and biological interactions. This document also includes detailed experimental protocols for its synthesis and characterization, alongside visualizations of relevant chemical and biological pathways.

Introduction

This compound (DCEH) is the hydrated form of dichloroacetaldehyde and is the predominant species in aqueous solutions.[1][2] Its chemical structure, featuring two chlorine atoms and two hydroxyl groups on adjacent carbons, imparts unique reactivity and biological properties.[3] Understanding the fundamental characteristics of DCEH at a molecular level is crucial for applications in organic synthesis, toxicology, and drug development.[1][3] Theoretical and computational chemistry offer powerful tools to elucidate its structure, stability, and reaction mechanisms, complementing experimental investigations.

Theoretical and Computational Studies

While specific comprehensive theoretical studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of computational chemistry provide a robust framework for its investigation. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are well-suited to explore its properties.[1][4]

Molecular Structure and Properties

Quantum chemical calculations, particularly DFT, can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations also yield valuable information about its electronic properties, such as the molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity.[4]

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Method |

| Molecular Formula | C₂H₄Cl₂O₂ |

| Molecular Weight | 130.96 g/mol |

| Optimized Geometry | DFT calculations can provide precise bond lengths and angles. |

| HOMO-LUMO Gap | Calculable via DFT to predict chemical reactivity. |

| Dipole Moment | Computable to understand polarity and intermolecular interactions. |

| Vibrational Frequencies | Calculable via DFT to correlate with experimental IR and Raman spectra. |

Reactivity and Reaction Mechanisms

Computational studies can provide mechanistic insights into the chemical transformations of this compound.

-

Oxidation: The oxidation of this compound to dichloroacetic acid can be modeled to understand the reaction pathway and transition states.[3]

-

Reduction: Similarly, the reduction to ethylene (B1197577) glycol can be computationally investigated.[3]

-

Substitution: Nucleophilic substitution reactions at the chlorine-bearing carbon can be simulated to predict reaction rates and product distributions.[3]

The formation of this compound from the ring-opening of 1,1-dichloroethylene epoxide is an important metabolic reaction that can be studied using computational methods to elucidate the reaction mechanism and energetics.[4]

Biological Significance and Pathways

This compound is recognized as a metabolite of the insecticides Dichlorvos and Trichlorphon.[5] Its biological activity is a subject of interest, particularly concerning its toxicity and mutagenicity, as demonstrated in the Salmonella/microsome test.[6]

Metabolic Formation

The formation of this compound can occur through the metabolic oxidation of 1,1-dichloroethylene (1,1-DCE) by cytochrome P450 enzymes, leading to the highly reactive intermediate 1,1-dichloroethylene epoxide.[4] This epoxide can then undergo hydrolysis to form the diol.[4]

Toxicity Pathway

The toxicity of this compound is likely linked to its reactivity. The unstable diol can eliminate water to form the reactive 2,2-dichloroacetaldehyde.[4] This aldehyde can then interact with cellular macromolecules, leading to toxicity. Furthermore, the precursor, 1,1-dichloroethylene epoxide, is a reactive intermediate that can form adducts with nucleophiles like glutathione, leading to detoxification or the formation of other reactive species.[4]

Experimental Protocols

Synthesis of this compound (Dichloroacetaldehyde Hydrate)

A detailed synthesis protocol is described in US Patent 5,166,368A.[7]

Materials:

-

Chlorinated acetaldehyde (B116499) mixture (containing at least 90% by weight dichloroacetaldehyde)

-

Water

-

300 ml three-neck distillation flask

-

Stirrer

-

Thermometer

Procedure:

-

To 61.2 g of the chlorinated acetaldehyde mixture in the three-neck distillation flask, add 9 ml of water.

-

Maintain the temperature at 0°C and stir the mixture for one hour to allow for the deposition of crystals.

-

Add 50 ml of benzene to the mixture.

-

Heat the mixture and then cool it to obtain crystals of dichloroacetaldehyde hydrate (this compound). The reported melting point is 56°C.[7]

Another method involves the preparation from hydrated chloral (B1216628).[8]

Materials:

-

Hydrated chloral

-

Benzene

-

Trimethyl phosphite (B83602)

-

Concentrated sulfuric acid

-

1000 ml three-neck flask with a stirrer, thermometer, and water separator

Procedure:

-

In the flask, combine 166 g of hydrated chloral and 165 ml of benzene.

-

Heat the mixture to approximately 110°C to remove water azeotropically.

-

Cool the resulting anhydrous chloral-benzene solution.

-

Add trimethyl phosphite dropwise over about 1 hour and 10 minutes, maintaining the reaction.

-

After the reaction is complete, distill off the benzene and other low-boiling impurities.

-

Cool the residue slightly and add 30 ml of distilled water and a small amount of concentrated sulfuric acid.

-

Distill under normal pressure and collect the fraction at 89.0-91.0°C to obtain dichloroacetaldehyde, which exists as the hydrate in the presence of water.[8]

Spectroscopic Characterization

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the C-H and O-H protons, with chemical shifts influenced by the electronegative chlorine atoms. |

| ¹³C NMR | Resonances for the two carbon atoms, with the carbon bearing the chlorine atoms shifted downfield. |

| Infrared (IR) Spectroscopy | Characteristic broad absorption for the O-H stretching of the hydroxyl groups and absorptions for C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the molecule and fragmentation patterns resulting from the loss of water, chlorine, or other fragments. |

Data Presentation

Table 3: Template for Calculated Structural Parameters (DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | Value |

| C1-O1 | Value | |

| C1-O2 | Value | |

| C2-Cl1 | Value | |

| C2-Cl2 | Value | |

| C2-H | Value | |

| Bond Angle (°) | O1-C1-O2 | Value |

| Cl1-C2-Cl2 | Value | |

| H-C2-C1 | Value |

Table 4: Template for Calculated Vibrational Frequencies (DFT)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H stretch (symmetric) | Value | Value | Value |

| O-H stretch (asymmetric) | Value | Value | Value |

| C-H stretch | Value | Value | Value |

| C-Cl stretch (symmetric) | Value | Value | Value |

| C-Cl stretch (asymmetric) | Value | Value | Value |

| C-C stretch | Value | Value | Value |

Conclusion

This compound is a molecule of interest in various scientific disciplines. While experimental data on its synthesis and properties are available, dedicated theoretical and computational studies providing detailed quantitative data are needed to further enhance our understanding of its behavior at the molecular level. The computational approaches and experimental protocols outlined in this guide provide a framework for future research into this important chemical entity. Such studies will be invaluable for accurately predicting its reactivity, toxicity, and potential applications in drug development and other fields.

References

- 1. Dichloroacetaldehyde|High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Benchchem [benchchem.com]

- 4. 1,1-Dichloroethylene Epoxide|Reactive Metabolic Intermediate [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US5166368A - Process of producing dichloroacetaldehyde trimer - Google Patents [patents.google.com]

- 8. CN1234674C - Method for preparing dichloro acetaldehyde from hydrated chloral - Google Patents [patents.google.com]

The Discovery and Enduring Significance of Dichloroacetaldehyde Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (B1201461) hydrate (B1144303), a geminal diol with the chemical formula C₂H₄Cl₂O₂, has been a compound of interest for over a century. Though its initial discovery is not definitively attributed to a single individual, its history is intertwined with the pioneering era of organic chemistry in the 19th century, a period marked by the exploration of chlorinated aldehydes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of dichloroacetaldehyde hydrate. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of its synthesis and metabolic pathways, offering a valuable resource for researchers in chemistry and drug development.

Historical Context and Discovery

The precise first synthesis and characterization of dichloroacetaldehyde hydrate is not clearly documented in a singular, seminal publication. However, its emergence can be situated within the broader context of significant advancements in organic chemistry during the 19th century. The work of Justus von Liebig, a foundational figure in organic chemistry, is of particular relevance. In 1832, Liebig synthesized chloral (B1216628) hydrate (trichloroacetaldehyde hydrate), a closely related compound, by reacting ethanol (B145695) with chlorine. This discovery paved the way for further investigations into the chlorination of aldehydes and alcohols.

Later in the century, in 1882, K. Natterer reported the synthesis of pure chloroacetaldehyde, the monochlorinated analogue. It is highly probable that dichloroacetaldehyde and its hydrate were synthesized and observed by various chemists during this period of intense investigation into halogenated organic compounds, likely as a product of the chlorination of acetaldehyde (B116499) or paraldehyde. While a specific "discoverer" is not celebrated, the collective work of 19th-century chemists in German and French laboratories laid the groundwork for its eventual identification and characterization.

Physicochemical Properties

Dichloroacetaldehyde hydrate is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | 2,2-dichloro-1,1-ethanediol | [1] |

| Synonyms | Dichloroacetaldehyde monohydrate | [1] |

| CAS Number | 16086-14-9 | [1] |

| Molecular Formula | C₂H₄Cl₂O₂ | [2] |

| Molecular Weight | 130.96 g/mol | [1] |

| Melting Point | 35-50 °C | [1][3] |

| Boiling Point | 85-95 °C (at 101.3 kPa) | [1][3] |

| Density (d20/4) | 1.53-1.54 | [1] |

| Solubility | Soluble in water and polar organic solvents; insoluble in nonpolar organic solvents. | [1][3] |

| Appearance | Crystalline solid | [1] |

Synthesis of Dichloroacetaldehyde Hydrate

The primary industrial method for the synthesis of dichloroacetaldehyde is the chlorination of acetaldehyde or its trimer, paraldehyde. The resulting dichloroacetaldehyde readily forms the hydrate in the presence of water.

General Synthesis Workflow

The synthesis of dichloroacetaldehyde hydrate can be visualized as a multi-step process, starting from readily available precursors.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the preparation of dichloroacetaldehyde hydrate from a chlorinated acetaldehyde mixture.[4]

Materials:

-

Chlorinated acetaldehyde mixture (containing at least 90% by weight dichloroacetaldehyde)

-

Water

-

300 ml three-neck distillation flask

-

Stirrer

-

Thermometer

-

Ice bath

Procedure:

-

Reaction Setup: Equip a 300 ml three-neck distillation flask with a stirrer and a thermometer.

-

Addition of Reactants: To 61.2 g of the chlorinated acetaldehyde mixture in the flask, add 9 ml of water.

-

Cooling and Stirring: Maintain the temperature of the mixture at 0°C using an ice bath and stir for one hour. During this time, crystals of dichloroacetaldehyde hydrate will begin to deposit.

-

Recrystallization (Optional): Add 50 ml of benzene to the mixture and heat to dissolve the crystals.

-

Crystallization: Cool the reaction mixture to induce crystallization of the dichloroacetaldehyde hydrate.

-

Isolation: The resulting crystals of dichloroacetaldehyde hydrate can be isolated by filtration. The reported melting point of the crystals obtained through this method is 56°C.[4]

Characterization

The identity and purity of dichloroacetaldehyde hydrate can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of dichloroacetaldehyde hydrate will show characteristic broad absorption bands for the hydroxyl (-OH) groups of the gem-diol and the C-Cl bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure. The proton NMR spectrum would show a signal for the methine proton (CH(OH)₂) and the hydroxyl protons. The carbon NMR would show a signal for the dichlorinated carbon and the carbon of the gem-diol.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the parent dichloroacetaldehyde molecule after dehydration of the hydrate.

Metabolic Pathways

Dichloroacetaldehyde is a metabolite of several industrial chemicals and pharmaceuticals. Its formation and subsequent metabolism are of interest in toxicology and drug development.

Metabolic Fate of Dichloroacetaldehyde

The metabolic pathway involves the oxidation of dichloroacetaldehyde to dichloroacetic acid, a reaction catalyzed by aldehyde dehydrogenase.

Conclusion

Dichloroacetaldehyde hydrate, a compound with historical roots in the foundational period of organic chemistry, continues to be relevant in modern chemical synthesis and toxicology. This guide has provided a detailed overview of its discovery, physicochemical properties, synthesis, and metabolic fate. The provided experimental protocol and tabulated data offer a practical resource for laboratory work, while the visualized pathways provide a clear conceptual framework for its chemical and biological transformations. Further research into the historical literature may yet uncover a more definitive account of its initial discovery, adding another layer to the rich history of this important chemical entity.

References

Structural Analysis of 2,2-Dichloro-1,1-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,2-dichloro-1,1-ethanediol, a geminal diol of significant interest in various scientific fields. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the structurally similar compound, 1,1-dichloroethane (B41102), as a proxy to illustrate the application of key analytical techniques. This document details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography. Furthermore, it explores the compound's potential biological interactions by providing a diagrammatic representation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) signaling pathway, which is known to be activated by xenobiotics.

Physicochemical Properties